molecular formula C18H11BrCl2N2O4 B14140547 2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid CAS No. 870810-00-7

2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid

Cat. No.: B14140547
CAS No.: 870810-00-7
M. Wt: 470.1 g/mol
InChI Key: HBIZRZDCSVBMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromo-substituted phenyl ring, a dichlorophenyl group, and a pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the core pyrazole structure. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Subsequent steps involve the introduction of the dichlorophenyl and bromo-substituted phenyl groups through various substitution reactions. The final step involves the formation of the phenoxyacetic acid moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl rings.

    Substitution: The bromo and chloro substituents on the phenyl rings can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized phenoxyacetic acids.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs, particularly those targeting specific pathways involved in diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyacetic acids and pyrazole derivatives, such as:

  • 2-(4-Chloro-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid
  • 2-(4-Bromo-2-(1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid

Uniqueness

What sets 2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

CAS No.

870810-00-7

Molecular Formula

C18H11BrCl2N2O4

Molecular Weight

470.1 g/mol

IUPAC Name

2-[4-bromo-2-[1-(2,6-dichlorophenyl)pyrazole-4-carbonyl]phenoxy]acetic acid

InChI

InChI=1S/C18H11BrCl2N2O4/c19-11-4-5-15(27-9-16(24)25)12(6-11)18(26)10-7-22-23(8-10)17-13(20)2-1-3-14(17)21/h1-8H,9H2,(H,24,25)

InChI Key

HBIZRZDCSVBMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)OCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.